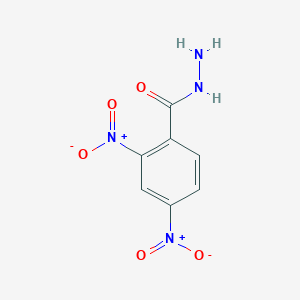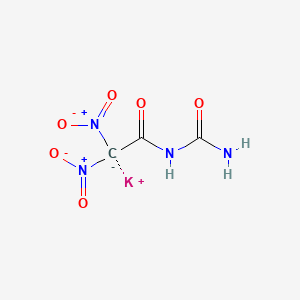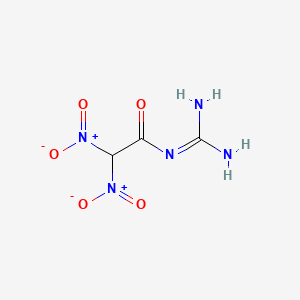
1,3-Bis(ethoxymethyl)urea
Overview
Description
1,3-Bis(ethoxymethyl)urea: is an organic compound with the molecular formula C₇H₁₆N₂O₃ . It is a derivative of urea, where the hydrogen atoms of the urea molecule are replaced by ethoxymethyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(ethoxymethyl)urea can be synthesized through the reaction of dimethylolurea with ethanol . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
(CH₂OH)₂NCONH₂+2C₂H₅OH→(C₂H₅OCH₂)₂NCONH₂+2H₂O
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or crystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(ethoxymethyl)urea undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield urea and ethanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxymethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild heating conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Urea and ethanol.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
1,3-Bis(ethoxymethyl)urea has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,3-Bis(ethoxymethyl)urea involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular components. The exact pathways and molecular targets can vary depending on the specific application and context of use. For example, in antimicrobial studies, it may disrupt the cell membrane or interfere with metabolic processes of the microorganisms.
Comparison with Similar Compounds
1,3-Bis(hydroxymethyl)urea: A similar compound where the ethoxymethyl groups are replaced by hydroxymethyl groups.
1,3-Bis(methoxymethyl)urea: A derivative with methoxymethyl groups instead of ethoxymethyl groups.
1,3-Bis(ethoxymethyl)thiourea: A thiourea derivative with ethoxymethyl groups.
Comparison: 1,3-Bis(ethoxymethyl)urea is unique due to the presence of ethoxymethyl groups, which impart specific chemical and physical properties. Compared to 1,3-Bis(hydroxymethyl)urea, it is more hydrophobic and may exhibit different solubility and reactivity profiles. The presence of ethoxymethyl groups also makes it distinct from 1,3-Bis(methoxymethyl)urea, which has different steric and electronic effects.
Properties
IUPAC Name |
1,3-bis(ethoxymethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3/c1-3-11-5-8-7(10)9-6-12-4-2/h3-6H2,1-2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGSFCGUHUBUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCNC(=O)NCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325709 | |
| Record name | 1,3-bis(ethoxymethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13201-92-8 | |
| Record name | NSC516379 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-bis(ethoxymethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


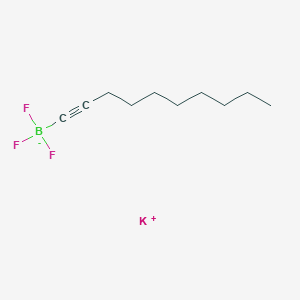

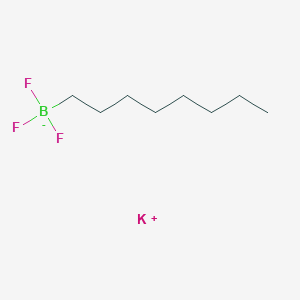

![1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea](/img/structure/B7889262.png)
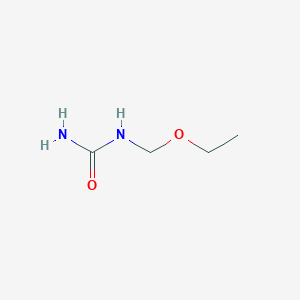

![1,3-Bis[(pentyloxy)methyl]urea](/img/structure/B7889299.png)
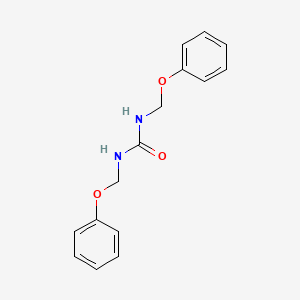
![1,3-Bis[(ethylsulfanyl)methyl]urea](/img/structure/B7889310.png)
![1-(Methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea](/img/structure/B7889318.png)
